molecular formula C29H31ClN6O2 B12775456 W27Rsh2uef CAS No. 2256770-44-0

W27Rsh2uef

Cat. No.: B12775456
CAS No.: 2256770-44-0
M. Wt: 531.0 g/mol
InChI Key: VDKJCAWGDJJKNL-SZPZYZBQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of W27Rsh2uef involves multiple steps, starting with the preparation of its core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

W27Rsh2uef undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

W27Rsh2uef has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of W27Rsh2uef involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction leads to various biological effects, such as altering gene expression or inhibiting specific cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

W27Rsh2uef stands out due to its unique combination of substituents and its specific mechanism of action. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

2256770-44-0

Molecular Formula

C29H31ClN6O2

Molecular Weight

531.0 g/mol

IUPAC Name

(3-chloro-6-methoxypyridin-2-yl)-[(1R,5S)-3-[[2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone

InChI

InChI=1S/C29H31ClN6O2/c1-18(2)19-5-7-20(8-6-19)26-24(35-14-4-13-31-29(35)33-26)17-34-15-21-9-10-22(16-34)36(21)28(37)27-23(30)11-12-25(32-27)38-3/h4-8,11-14,18,21-22H,9-10,15-17H2,1-3H3/t21-,22+

InChI Key

VDKJCAWGDJJKNL-SZPZYZBQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4C[C@H]5CC[C@@H](C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CC5CCC(C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl

Origin of Product

United States

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